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Tandutinib Clinical Trial Summary

The table below summarizes key design and patient selection criteria from a published Phase 1 clinical trial

of tandutinib [1].

Trial Aspect Details

Patient Population 40 patients with either AML or high-risk myelodysplastic syndrome (MDS) [1]

FLT3-ITD Mutation 8 patients had FLT3-ITD mutations; 5 were evaluable for anti-leukemic effect [1]

Key Biomarker FLT3-ITD mutation was a key marker for patient selection and response
assessment [1]

Recommended
Dose

525 mg twice daily, established as the Maximum Tolerated Dose (MTD) [1]

Primary DLT Reversible generalized muscular weakness and/or fatigue [1]

Reported Activity 2 of the 5 evaluable FLT3-ITD mutant patients showed anti-leukemic activity [1]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s548053?utm_src=pdf-body
https://www.smolecule.com/products/s548053?utm_src=pdf-interest
https://www.smolecule.com/products/s548053?utm_src=pdf-body
https://www.smolecule.com/products/s548053?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16902153/
https://pubmed.ncbi.nlm.nih.gov/16902153/
https://pubmed.ncbi.nlm.nih.gov/16902153/
https://pubmed.ncbi.nlm.nih.gov/16902153/
https://pubmed.ncbi.nlm.nih.gov/16902153/
https://pubmed.ncbi.nlm.nih.gov/16902153/
https://pubmed.ncbi.nlm.nih.gov/16902153/
https://www.smolecule.com/products/s548053?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Tandutinib is a first-generation, multi-targeted inhibitor that blocks FLT3, platelet-derived growth factor

receptor (PDGFR), and KIT [1] [2]. It is classified as a type I FLT3 inhibitor, meaning it binds to the active

conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations [3].

FLT3-ITD Biomarker Analysis Protocol

Accurate detection and quantification of the FLT3-ITD mutation are critical for selecting patients likely to

respond to tandutinib and other FLT3 inhibitors. The following protocol is adapted from contemporary

research [4].

1. Sample Collection and Processing

Samples: Use bone marrow (preferred) or peripheral blood collected in EDTA tubes [4].
Cell Isolation: Isolate mononuclear cells from the samples using standard density gradient

centrifugation (e.g., Ficoll-Hypaque) [4].
Nucleic Acid Extraction:

DNA Extraction: For mutation detection and allelic ratio calculation, purify genomic DNA using
a commercial kit (e.g., Maxwell RSC Blood DNA Kit) [4].

RNA/cDNA Preparation (for increased sensitivity): Isolate total RNA using TRIzol reagent.
Perform reverse transcription using a First Strand cDNA Synthesis kit to generate

complementary DNA (cDNA) [4]. Analysis of cDNA samples has been shown to provide higher
sensitivity than DNA analysis [4].

2. FLT3-ITD Detection via Fragment Analysis This is the standard methodology recommended by

guidelines [4] [3].

PCR Amplification:
For DNA: Use primers: FW 5′-GGTGTCGAGCAGTACTCTAAACATGAGTG-3′ and RV

5′-6FAM-GATCCTAGTACCTTCCCAAACTC-3′ [4].
For cDNA: Use primers: FW 5′-AGCAATTTAGGTATGAAAGCCAGCTA-3′ and RV 5′-6FAM-

CTTTCAGCATTTTGACGGCAACC-3′ [4].
The reverse primer is 5'-labeled with a fluorescent dye (6FAM).

Capillary Electrophoresis: Run the PCR products on a genetic analyzer (e.g., ABI3130xl). The wild-
type allele will appear as a single peak, while the ITD mutation, due to its increased size, will appear

as an additional peak upstream of the wild-type [4].
Data Analysis: Use fragment analysis software (e.g., Peak Scanner Software 2.0) [4].

3. Quantification: Allelic Ratio (AR) Calculation
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Formula: AR = (Area Under the Curve of Mutant Allele) / (Area Under the Curve of Wild-Type
Allele) [4] [5].
Interpretation: The FLT3-ITD AR has prognostic and predictive value. Per European LeukemiaNet

(ELN) 2017 guidelines, an AR ≥ 0.5 is classified as high-risk [4] [3]. Higher AR is associated with
better ex vivo response to FLT3 inhibitors [5].

This experimental workflow for FLT3-ITD detection and analysis can be visualized as follows:

Patient Sample
(Bone Marrow/Blood)

Sample Processing

Nucleic Acid Extraction

Genomic DNA cDNA (from RNA)

PCR with
Fluorescent Primers

Capillary Electrophoresis

Quantification:
Allelic Ratio (AR)

Result & Interpretation
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Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: Why is FLT3-ITD an important biomarker in AML? A1: The FLT3-ITD mutation is one of the most

common mutations in AML and is a marker of poor prognosis, associated with higher relapse rates and

inferior overall survival [2] [3]. It drives constitutive activation of the FLT3 receptor, leading to uncontrolled

proliferation and survival of leukemic blasts, making it a prime therapeutic target [6] [7].

Q2: What is the clinical relevance of the FLT3-ITD allelic ratio (AR)? A2: The AR is not just prognostic;

emerging evidence suggests it is also predictive. Studies show that AML samples with a high FLT3-ITD

AR are more sensitive to FLT3 inhibitors ex vivo than those with a low AR [5]. This indicates that patients

with a high mutational burden are more likely to respond to targeted therapies like tandutinib.

Q3: Can FLT3-ITD be used for monitoring treatment response and minimal residual disease (MRD)?

A3: Yes, this is an area of active research. While historically controversial, recent studies demonstrate that

testing for FLT3-ITD in cDNA samples is more sensitive than DNA analysis and can detect MRD long

before clinical or morphological relapse, especially after transplant or during FLT3 inhibitor therapy [4]. A

reduction in FLT3-ITD expression in cDNA after the first cycle of a FLT3 inhibitor was associated with

effective treatment [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Phase 1 clinical results with tandutinib (MLN518), a novel... [pubmed.ncbi.nlm.nih.gov]

2. inhibitors in acute myeloid leukemia | Journal of Hematology... FLT 3 [jhoonline.biomedcentral.com]

3. Frontiers | FLT Mutations in Acute Myeloid Leukemia: Key Concepts... 3 [frontiersin.org]

4. FLT3-ITD Expression as a Potential Biomarker for the ... [pmc.ncbi.nlm.nih.gov]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s548053?utm_src=pdf-body-img
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-018-0675-4
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.612880/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8909069/
https://link.springer.com/article/10.1186/s40364-019-0170-2
https://www.nature.com/articles/s41598-021-03010-7
https://www.smolecule.com/products/s548053?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406666/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406666/
https://www.smolecule.com/products/s548053?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16902153/
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-018-0675-4
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.612880/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406666/
https://www.smolecule.com/products/s548053?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


5. FLT3-ITD allelic ratio and HLF expression predict ... [nature.com]

6. Role of Biomarkers in FLT3 AML - PMC [pmc.ncbi.nlm.nih.gov]

7. Gilteritinib: a novel FLT inhibitor for acute myeloid leukemia 3 [link.springer.com]

To cite this document: Smolecule. [Tandutinib clinical trial patient selection FLT3-ITD biomarker].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548053#tandutinib-clinical-trial-patient-selection-flt3-itd-

biomarker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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